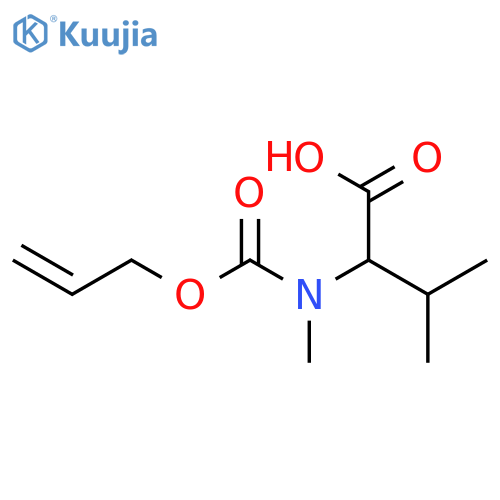

Cas no 553636-70-7 ((2S)-3-methyl-2-{methyl(prop-2-en-1-yloxy)carbonylamino}butanoic acid)

(2S)-3-methyl-2-{methyl(prop-2-en-1-yloxy)carbonylamino}butanoic acid 化学的及び物理的性質

名前と識別子

-

- L-Valine, N-methyl-N-[(2-propenyloxy)carbonyl]-

- (2S)-3-methyl-2-[methyl(prop-2-enoxycarbonyl)amino]butanoic acid

- (2S)-3-methyl-2-{methyl(prop-2-en-1-yloxy)carbonylamino}butanoic acid

- (2S)-3-methyl-2-{methyl[(prop-2-en-1-yloxy)carbonyl]amino}butanoic acid

- DTXSID00457257

- EN300-9430139

- 553636-70-7

-

- インチ: InChI=1S/C10H17NO4/c1-5-6-15-10(14)11(4)8(7(2)3)9(12)13/h5,7-8H,1,6H2,2-4H3,(H,12,13)/t8-/m0/s1

- InChIKey: MGQVBEFEZMYUQR-QMMMGPOBSA-N

- ほほえんだ: CC(C)C(C(=O)O)N(C)C(=O)OCC=C

計算された属性

- せいみつぶんしりょう: 215.11581

- どういたいしつりょう: 215.11575802g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 6

- 複雑さ: 250

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 66.8Ų

- 疎水性パラメータ計算基準値(XlogP): 1.7

じっけんとくせい

- PSA: 66.84

(2S)-3-methyl-2-{methyl(prop-2-en-1-yloxy)carbonylamino}butanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-9430139-5.0g |

(2S)-3-methyl-2-{methyl[(prop-2-en-1-yloxy)carbonyl]amino}butanoic acid |

553636-70-7 | 95.0% | 5.0g |

$1945.0 | 2025-02-21 | |

| Enamine | EN300-9430139-0.1g |

(2S)-3-methyl-2-{methyl[(prop-2-en-1-yloxy)carbonyl]amino}butanoic acid |

553636-70-7 | 95.0% | 0.1g |

$591.0 | 2025-02-21 | |

| Enamine | EN300-9430139-5g |

(2S)-3-methyl-2-{methyl[(prop-2-en-1-yloxy)carbonyl]amino}butanoic acid |

553636-70-7 | 5g |

$1945.0 | 2023-09-01 | ||

| Enamine | EN300-9430139-0.25g |

(2S)-3-methyl-2-{methyl[(prop-2-en-1-yloxy)carbonyl]amino}butanoic acid |

553636-70-7 | 95.0% | 0.25g |

$617.0 | 2025-02-21 | |

| Enamine | EN300-9430139-1.0g |

(2S)-3-methyl-2-{methyl[(prop-2-en-1-yloxy)carbonyl]amino}butanoic acid |

553636-70-7 | 95.0% | 1.0g |

$671.0 | 2025-02-21 | |

| Enamine | EN300-9430139-2.5g |

(2S)-3-methyl-2-{methyl[(prop-2-en-1-yloxy)carbonyl]amino}butanoic acid |

553636-70-7 | 95.0% | 2.5g |

$1315.0 | 2025-02-21 | |

| Enamine | EN300-9430139-0.05g |

(2S)-3-methyl-2-{methyl[(prop-2-en-1-yloxy)carbonyl]amino}butanoic acid |

553636-70-7 | 95.0% | 0.05g |

$563.0 | 2025-02-21 | |

| Enamine | EN300-9430139-10g |

(2S)-3-methyl-2-{methyl[(prop-2-en-1-yloxy)carbonyl]amino}butanoic acid |

553636-70-7 | 10g |

$2884.0 | 2023-09-01 | ||

| Enamine | EN300-9430139-1g |

(2S)-3-methyl-2-{methyl[(prop-2-en-1-yloxy)carbonyl]amino}butanoic acid |

553636-70-7 | 1g |

$671.0 | 2023-09-01 | ||

| Enamine | EN300-9430139-0.5g |

(2S)-3-methyl-2-{methyl[(prop-2-en-1-yloxy)carbonyl]amino}butanoic acid |

553636-70-7 | 95.0% | 0.5g |

$645.0 | 2025-02-21 |

(2S)-3-methyl-2-{methyl(prop-2-en-1-yloxy)carbonylamino}butanoic acid 関連文献

-

Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018

-

Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279

-

Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789

-

Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923

-

Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996

-

Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258

-

C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961

-

Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957

(2S)-3-methyl-2-{methyl(prop-2-en-1-yloxy)carbonylamino}butanoic acidに関する追加情報

Introduction to (2S)-3-methyl-2-{methyl(prop-2-en-1-yloxy)carbonylamino}butanoic Acid (CAS No. 553636-70-7)

(2S)-3-methyl-2-{methyl(prop-2-en-1-yloxy)carbonylamino}butanoic acid is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry due to its unique structural features and potential biological activities. With a CAS number of 553636-70-7, this compound belongs to a class of molecules that exhibit promising properties for further research and development in drug discovery.

The molecular structure of (2S)-3-methyl-2-{methyl(prop-2-en-1-yloxy)carbonylamino}butanoic acid consists of a chiral center at the (2S) position, which makes it an interesting candidate for studying stereoselectivity in biological systems. The presence of a carboxylic acid group and an amide moiety further enhances its potential as a building block for more complex pharmacophores. This compound's architecture suggests that it may interact with biological targets in ways that could be beneficial for therapeutic applications.

In recent years, there has been growing interest in the development of chiral auxiliaries and ligands that can facilitate asymmetric synthesis. The stereochemistry of (2S)-3-methyl-2-{methyl(prop-2-en-1-yloxy)carbonylamino}butanoic acid makes it a valuable tool in this context, as it can be used to induce specific enantiomeric purity in synthesized molecules. This is particularly important in pharmaceuticals, where the wrong enantiomer of a drug can lead to reduced efficacy or even adverse effects.

One of the most compelling aspects of this compound is its potential role in the synthesis of protease inhibitors. Proteases are enzymes that play crucial roles in various biological processes, and their inhibition is a key strategy in the treatment of numerous diseases, including cancer and infectious diseases. The amide group in the structure of (2S)-3-methyl-2-{methyl(prop-2-en-1-yloxy)carbonylamino}butanoic acid suggests that it could serve as a scaffold for developing molecules that target these enzymes specifically.

Recent studies have demonstrated that derivatives of this compound can exhibit inhibitory activity against certain proteases, particularly those involved in cancer progression. For instance, modifications to the side chains of this molecule have shown promise in preclinical trials for their ability to disrupt protein-protein interactions that are essential for tumor growth. These findings highlight the importance of further exploring the pharmacological potential of (2S)-3-methyl-2-{methyl(prop-2-en-1-yloxy)carbonylamino}butanoic acid and its derivatives.

The synthesis of this compound involves multiple steps, including stereoselective reactions that require careful optimization. Advances in synthetic methodologies have made it possible to produce high-purity samples of (2S)-3-methyl-2-{methyl(prop-2-en-1-yloxy)carbonylamino}butanoic acid, which is crucial for both academic research and industrial applications. Techniques such as asymmetric hydrogenation and enzymatic resolutions have been particularly useful in achieving the desired stereochemical purity.

In addition to its potential applications in drug development, this compound has also been studied for its role as an intermediate in the synthesis of other bioactive molecules. Its versatile structure allows for modifications at multiple positions, making it a valuable building block for chemists working on complex organic syntheses. The ability to functionalize different parts of the molecule enables researchers to tailor its properties for specific applications, whether it be as an inhibitor, a chiral catalyst, or a component in drug formulations.

The chemical properties of (2S)-3-methyl-2-{methyl(prop-2-en-1-yloxy)carbonylamino}butanoic acid, such as its solubility and stability, also play a critical role in determining its utility. Studies have shown that this compound can be dissolved in common organic solvents, which facilitates its use in various synthetic protocols. Furthermore, its stability under different conditions makes it suitable for long-term storage and repeated use in laboratory settings.

The growing body of research on this compound underscores its significance in modern chemical biology. As our understanding of molecular interactions continues to evolve, compounds like (2S)-3-methyl-2-{methyl(prop-2-en-1-yloxy)carbonylamino}butanoic acid are likely to play an increasingly important role in the development of new therapies and diagnostic tools. Their unique structural features offer opportunities for innovation that could lead to breakthroughs across multiple disciplines.

In conclusion, (2S)-3-methyl-2-{methyl(prop-2-en-1-yloxy)carbonylamino}butanoic acid (CAS No. 553636-70-7) is a multifaceted compound with significant potential in pharmaceutical chemistry and biochemistry. Its chiral center, functional groups, and synthetic versatility make it an attractive candidate for further research and development. As scientists continue to explore its properties and applications, we can expect to see continued advancements that could benefit human health and scientific understanding.

553636-70-7 ((2S)-3-methyl-2-{methyl(prop-2-en-1-yloxy)carbonylamino}butanoic acid) 関連製品

- 1482166-28-8(2-{1-(5-chlorothiophen-2-yl)ethylamino}propane-1,3-diol)

- 2172177-60-3(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-4-phenylbutanoic acid)

- 2228613-72-5(4-(2,6-dimethylphenyl)methyl-4-methoxypiperidine)

- 1159816-76-8(5-Cyclopropylthiophen-2-amine)

- 2229545-55-3(ethyl 1-methyl-4-(oxiran-2-yl)methyl-1H-pyrazole-3-carboxylate)

- 1214380-35-4(4-(3-(Chloromethyl)-5-fluorophenyl)pyridine)

- 5465-56-5(2-Methyl-4-nitronaphthalen-1-amine)

- 1257851-33-4(4-Bromo-5-methylpyrimidine)

- 569688-24-0(Cyclohexanone, 2-[4-(dimethylamino)phenyl]-)

- 1805671-49-1(3-Chloromethyl-5-methylisonicotinaldehyde)